molecular formula C17H20ClN5O B2478224 2-chloro-N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide CAS No. 1797669-11-4

2-chloro-N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide

Cat. No.: B2478224
CAS No.: 1797669-11-4
M. Wt: 345.83
InChI Key: PWELAKRFJKGGKE-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide is a complex organic compound that features a pyrimidine ring substituted with a dimethylamino group and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Substitution Reactions: The introduction of the dimethylamino and pyrrolidinyl groups is achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the substitution.

    Chlorination: The chlorination of the benzamide moiety is typically carried out using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and dimethylamino sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting central nervous system disorders.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring and its substituents allow the compound to bind to active sites, potentially inhibiting or modulating the activity of the target. This interaction can lead to various biological effects, depending on the target and the context of the study.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide: shares structural similarities with other pyrimidine-based compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the pyrimidine ring with the dimethylamino and pyrrolidinyl groups allows for unique interactions with biological targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

2-chloro-N-[4-(dimethylamino)-2-pyrrolidin-1-ylpyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O/c1-22(2)15-14(11-19-17(21-15)23-9-5-6-10-23)20-16(24)12-7-3-4-8-13(12)18/h3-4,7-8,11H,5-6,9-10H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWELAKRFJKGGKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)C2=CC=CC=C2Cl)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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